molecular formula C28H24ClN3O3 B14095577 6-chloro-3-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

6-chloro-3-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

Cat. No.: B14095577
M. Wt: 486.0 g/mol
InChI Key: SHDTUEVLHGRKIR-UHFFFAOYSA-N
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Description

6-chloro-3-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 2-methoxyphenylboronic acid and 4-phenylquinolin-2(1H)-one. These intermediates are then subjected to coupling reactions, often using palladium-catalyzed cross-coupling methods like the Suzuki-Miyaura reaction .

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the propionyl moiety can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in an alcohol derivative .

Scientific Research Applications

6-chloro-3-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-3-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxyphenylboronic acid
  • 4-methoxyphenylboronic acid
  • 2-fluoro-6-methoxyphenylboronic acid

Uniqueness

6-chloro-3-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C28H24ClN3O3

Molecular Weight

486.0 g/mol

IUPAC Name

6-chloro-3-[3-(2-methoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C28H24ClN3O3/c1-3-25(33)32-23(19-11-7-8-12-24(19)35-2)16-22(31-32)27-26(17-9-5-4-6-10-17)20-15-18(29)13-14-21(20)30-28(27)34/h4-15,23H,3,16H2,1-2H3,(H,30,34)

InChI Key

SHDTUEVLHGRKIR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=CC=C5OC

Origin of Product

United States

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